molecular formula C10H16O5 B13952184 3-Allyloxy-1,2-diacetyl-1,2-propanediol CAS No. 63905-21-5

3-Allyloxy-1,2-diacetyl-1,2-propanediol

Cat. No.: B13952184
CAS No.: 63905-21-5
M. Wt: 216.23 g/mol
InChI Key: YOHMQBXKTUQPDM-UHFFFAOYSA-N
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Description

3-(Allyloxy)propane-1,2-diol diacetate is an organic compound with the molecular formula C10H16O5. It is a derivative of 3-allyloxy-1,2-propanediol, where the hydroxyl groups are acetylated. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)propane-1,2-diol diacetate typically involves the acetylation of 3-allyloxy-1,2-propanediol. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of 3-(Allyloxy)propane-1,2-diol diacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with efficient cooling systems to manage the heat generated during the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)propane-1,2-diol diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Allyloxy)propane-1,2-diol diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Allyloxy)propane-1,2-diol diacetate involves its ability to undergo acetylation and deacetylation reactions. The compound interacts with enzymes that catalyze these reactions, leading to the formation of acetylated or deacetylated products. These reactions are crucial in various biochemical pathways, including those involved in the regulation of gene expression and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Allyloxy)propane-1,2-diol diacetate is unique due to its dual acetyl groups, which enhance its reactivity and make it suitable for specific industrial applications. Its ability to undergo a wide range of chemical reactions also sets it apart from similar compounds .

Properties

CAS No.

63905-21-5

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

(2-acetyloxy-3-prop-2-enoxypropyl) acetate

InChI

InChI=1S/C10H16O5/c1-4-5-13-6-10(15-9(3)12)7-14-8(2)11/h4,10H,1,5-7H2,2-3H3

InChI Key

YOHMQBXKTUQPDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(COCC=C)OC(=O)C

Origin of Product

United States

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